molecular formula C17H18FN3O3 B2489293 2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034248-61-6

2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2489293
CAS No.: 2034248-61-6
M. Wt: 331.347
InChI Key: RFIZECJKOFZJSH-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.347. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

  • Various derivatives related to the structure of 2-(2-Fluorophenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone have been synthesized and demonstrated antimicrobial activity. Specifically, compounds synthesized from related structures exhibited significant activity against bacterial and fungal organisms. The structure and activity relationship of these compounds underline their potential in antimicrobial treatment and prevention (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018; Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).

Anticonvulsant Activity

Anticancer and Antitumor Properties

  • Several studies have indicated that certain derivatives have promising anticancer and antitumor activities. These compounds have been synthesized and evaluated in various cancer models, showing potential as chemotherapeutic agents (Schroeder et al., 2009; Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Spectroscopic and Structural Analysis

Synthesis and Characterization of Derivatives

  • Various derivatives have been synthesized and characterized, demonstrating a range of biological activities and potential applications. These findings contribute to a deeper understanding of the chemical properties and potential therapeutic applications of these compounds (Huang, Yang, Wu, -. Yang, Chen, Chai, & Zhao, 2021).

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-23-15-6-7-16(20-19-15)24-13-8-9-21(11-13)17(22)10-12-4-2-3-5-14(12)18/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIZECJKOFZJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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